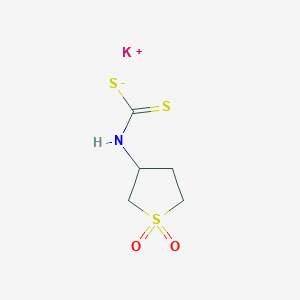
potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method involves the reaction of specific precursor molecules under anhydrous conditions to prevent unwanted side reactions. The use of catalysts and specific solvents can also play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products. Substitution reactions can result in a wide variety of substituted compounds, depending on the nucleophile used.
Scientific Research Applications
potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound can be used in biochemical assays to study enzyme activity and other biological processes.
this compound has potential applications in drug development, particularly in the design of new therapeutic agents.Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate involves its interaction with specific molecular targets within a given system. This can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex, often involving multiple steps and intermediates.
Properties
IUPAC Name |
potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYMNMYNYRQFAC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)[S-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8KNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
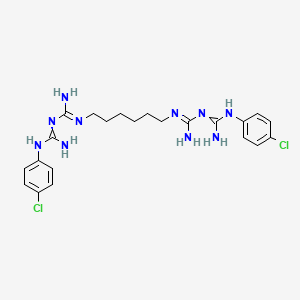
![5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol](/img/structure/B7783032.png)
![(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B7783050.png)
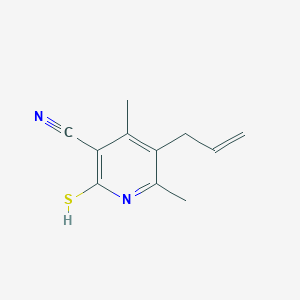
![Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide](/img/structure/B7783066.png)

![3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B7783085.png)
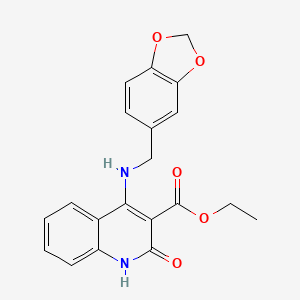
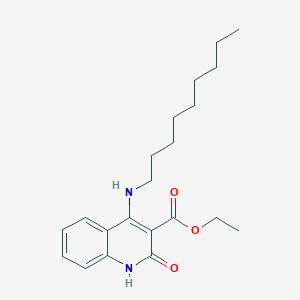
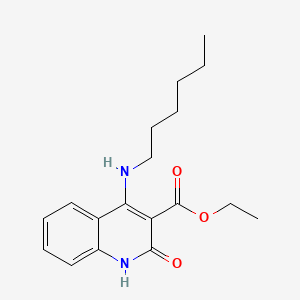
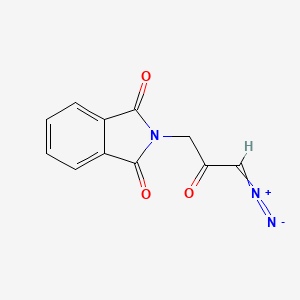
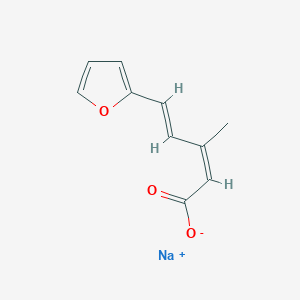
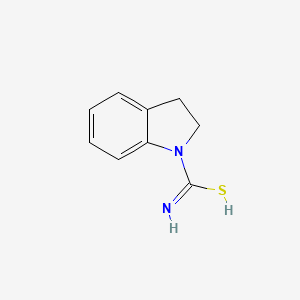
![6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine](/img/structure/B7783129.png)
